molecular formula C14H20N2O B1361134 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide CAS No. 438616-66-1

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Cat. No. B1361134
CAS RN: 438616-66-1
M. Wt: 232.32 g/mol
InChI Key: XWQNNQGLRZLURU-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is a biochemical used for proteomics research . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.


Molecular Structure Analysis

The molecular formula of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is C14H20N2O, and it has a molecular weight of 232.32 .

Scientific Research Applications

Environmental and Toxicological Studies

Studies highlight the environmental occurrence, fate, and potential toxicity of related phenolic compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These compounds have been observed in various environmental matrices and in humans, indicating potential exposure and environmental persistence. Toxicity studies suggest that some synthetic phenolic antioxidants may have hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties, warranting further investigation into their environmental behaviors and toxicity effects (Liu & Mabury, 2020).

Bioactivities and Natural Sources

2,4-Di-tert-butylphenol and its analogs, which are structurally related to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, have been extensively studied for their natural sources and bioactivities. Found in numerous species, these compounds exhibit potent toxicity against various organisms. However, the reasons behind the production of these autotoxic compounds by organisms remain unclear, and further research into their bioactivities and ecological roles is needed (Zhao et al., 2020).

Endocrine Interference and Ecotoxicity

Compounds such as 4-tert-Octylphenol, derived from non-ionic surfactants, have been identified in various environmental compartments. These compounds are known for their endocrine interference and ecotoxicity. Although biodegradable, some of their degradation products might be more toxic than the parent compound. Understanding the activities of such pollutants in environmental waters and their impact on human and wildlife health is crucial (Olaniyan et al., 2020).

properties

IUPAC Name

2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQNNQGLRZLURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343345
Record name 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438616-66-1
Record name 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a room temperature solution of ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate (1.0 g, 0.004 mol) in ethanol (10 mL) was added hydrazine hydrate (2 g, 0.04 mol) and the reaction mixture was then heated at 95° C. for 16 h. The mixture was then concentrated in vacuo and the solid that was obtained was washed with hexanes to afford 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide (0.78 g, 82%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Reactant of Route 2
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
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2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
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2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
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2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Reactant of Route 6
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

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